molecular formula C9H12FNO B1624750 2-(3-Fluoro-benzylamino)-ethanol CAS No. 937688-47-6

2-(3-Fluoro-benzylamino)-ethanol

Cat. No. B1624750
CAS RN: 937688-47-6
M. Wt: 169.2 g/mol
InChI Key: NNDQECFRHRMOST-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Boiling Point : Around 211°C .
  • Density : 1.38 g/mL at 25°C .
  • Refractive Index : n20/D 1.451 .

Future Directions

: Sigma-Aldrich: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDQECFRHRMOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446354
Record name 2-(3-Fluoro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-benzylamino)-ethanol

CAS RN

937688-47-6
Record name 2-(3-Fluoro-benzylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 3-fluorobenzylamine (31.1 g, 0.248 mol), 2-chloroethanol (10 g, 0.124 mol) and water (30 g, 1.66 mol) and heat on a steam-bath for ˜5 hours. Add sodium hydroxide (15 g, 0.373 mol) to the cooled solution and heat the resulting mixture on a steam-bath for ˜30 minutes. Add water (˜50 mL) to dissolve the inorganic salts and extract the two-phase mixture twice with 25 mL and 13 mL portions of benzene. Combine the extracts and remove the water by co-distillation with benzene through a modified Claisen flask. The final desired compound may be purified with further distillation.
Quantity
31.1 g
Type
reactant
Reaction Step One
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10 g
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reactant
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30 g
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solvent
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15 g
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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